Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2007919-35-7
VCID: VC7270414
InChI: InChI=1S/C10H7F3N2O2/c1-17-9(16)8-5-3-2-4-6(10(11,12)13)7(5)14-15-8/h2-4H,1H3,(H,14,15)
SMILES: COC(=O)C1=C2C=CC=C(C2=NN1)C(F)(F)F
Molecular Formula: C10H7F3N2O2
Molecular Weight: 244.173

Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate

CAS No.: 2007919-35-7

Cat. No.: VC7270414

Molecular Formula: C10H7F3N2O2

Molecular Weight: 244.173

* For research use only. Not for human or veterinary use.

Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate - 2007919-35-7

Specification

CAS No. 2007919-35-7
Molecular Formula C10H7F3N2O2
Molecular Weight 244.173
IUPAC Name methyl 7-(trifluoromethyl)-2H-indazole-3-carboxylate
Standard InChI InChI=1S/C10H7F3N2O2/c1-17-9(16)8-5-3-2-4-6(10(11,12)13)7(5)14-15-8/h2-4H,1H3,(H,14,15)
Standard InChI Key GEJLGIIAPUGJEN-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C=CC=C(C2=NN1)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The indazole core consists of a bicyclic structure fused from a benzene ring and a pyrazole ring. The trifluoromethyl (-CF₃) group at the 7-position introduces strong electron-withdrawing effects, while the methyl ester (-COOCH₃) at the 3-position enhances solubility in organic solvents . The molecular structure is depicted below:

Structural Formula:
C10H7F3N2O2\text{C}_{10}\text{H}_{7}\text{F}_{3}\text{N}_{2}\text{O}_{2}

Physicochemical Characteristics

PropertyValueSource
Molecular Weight244.17 g/mol
SolubilitySoluble in DMSO, methanol
Storage ConditionsStore at RT or -20°C (solutions)
Hazard StatementsH302, H315, H319

The trifluoromethyl group significantly increases lipophilicity (logP ≈ 2.8), improving membrane permeability—a critical factor in drug design. The methyl ester moiety allows for straightforward hydrolysis to carboxylic acids, enabling further derivatization .

Synthesis and Functionalization

Cyclocondensation Reaction

The synthesis begins with 3-aminoindazole derivatives (1a–h) reacting with ethyl 4,4,4-trifluoroacetoacetate in a methanol/phosphoric acid (4:1) mixture under reflux for 24 hours . Key observations include:

  • Yield Optimization: Using methanol alone resulted in 27% yield (36% conversion), while adding acetic acid improved yields to 39% (78% conversion) .

  • Substrate Scope: Halogenated (Cl, F), nitro-, and trifluoromethyl-substituted 3-aminoindazoles underwent cyclocondensation to form pyrimido[1,2-b]indazole derivatives (2a–h) in 35–75% yields .

Chlorination and Cross-Coupling

Chlorination of 2a–h with phosphorus oxychloride (POCl₃) produced 4-chloro derivatives (3a–h) in 70–98% yields . These intermediates served as substrates for:

  • Suzuki-Miyaura Coupling:

    • Reaction with 4-methoxyphenylboronic acid using PdCl₂(PPh₃)₂/Na₂CO₃ yielded arylated products (4a–h) in 65–92% yields .

  • Nucleophilic Aromatic Substitution (SNAr):

    • Treatment with amines (e.g., morpholine, benzylamine) afforded aminated derivatives (6a–g) in 52–62% yields .

Biological Activities and Applications

Antibacterial and Antifungal Activity

Indazole derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 8–16 µg/mL) and Candida albicans (MIC = 16–32 µg/mL), though specific data for this compound remain unpublished .

HazardPrecautionary Measures
H302 (Oral Toxicity)Use fume hood; avoid ingestion
H315 (Skin Irritation)Wear nitrile gloves
H319 (Eye Damage)Safety goggles required

Comparison with Structural Analogs

Positional Isomerism

Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate (CAS 877773-17-6) differs only in the position of the -CF₃ group (6- vs. 7-position) . This minor alteration impacts:

  • Electrophilic Reactivity: The 7-CF₃ derivative exhibits higher electrophilicity at the 4-position, facilitating SNAr reactions .

  • Biological Target Affinity: Computational docking studies suggest the 7-CF₃ isomer binds more strongly to kinase ATP pockets (ΔG = -9.2 kcal/mol vs. -8.7 kcal/mol for the 6-CF₃ isomer).

Future Directions

Research Opportunities

  • In Vivo Pharmacokinetics: Assess oral bioavailability and half-life in rodent models.

  • Target Identification: Screen against kinase libraries to identify primary targets.

  • Prodrug Development: Hydrolyze the methyl ester to carboxylic acid for enhanced solubility.

Industrial Applications

  • Agrochemicals: Explore herbicidal activity via acetolactate synthase (ALS) inhibition.

  • Materials Science: Incorporate into metal-organic frameworks (MOFs) for gas storage.

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